molecular formula C19H30N4O3 B2654114 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034621-52-6

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2654114
CAS RN: 2034621-52-6
M. Wt: 362.474
InChI Key: YDVQAWQSPBETSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Grijalvo, Nuñez, and Eritja (2015) focuses on the synthesis of a related compound, highlighting the procedures and methodologies for creating complex urea derivatives, which could be foundational for synthesizing the chemical . The synthesized compound was characterized by nuclear magnetic resonance (NMR) and mass spectrometry, providing a basis for further chemical investigation (Grijalvo, S., Nuñez, S., & Eritja, R., 2015).

Biological Evaluation and Potential Applications

The analogues of σ receptor ligands, including those similar to the compound , have been studied for their potential use in oncology, specifically as positron emission tomography (PET) radiotracers. A study by Abate et al. (2011) explored novel analogues with reduced lipophilicity for better utility in diagnostic applications, suggesting a role in imaging and therapy (Abate, C. et al., 2011).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, evaluating their antimicrobial activities. While this study does not directly involve the specific compound, it demonstrates the approach to assessing the biological activity of synthesized chemical compounds, which could be applied to evaluating the antimicrobial potential of "1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea" (Bektaş, H. et al., 2007).

Metabolism Studies

The metabolism of zipeprol, a compound with a somewhat similar structural framework, was examined to understand how similar compounds are metabolized in the body. This research provides insights into the metabolic pathways that could be relevant for the compound , indicating potential areas of pharmacokinetic research (Constantin, M., & Pognat, J., 1978).

properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-3,6-7,16H,4-5,8-15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVQAWQSPBETSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

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